![molecular formula C7H6F3NO2S B171395 Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate CAS No. 131748-96-4](/img/structure/B171395.png)
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H6F3NO2S and a molecular weight of 225.19 g/mol It is a thiazole derivative, characterized by the presence of a trifluoromethyl group at the 2-position and an ethyl ester group at the 5-position of the thiazole ring
Mechanism of Action
Target of Action
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a thiazole derivative Thiazole derivatives are known to interact with various biological targets and have been used in the synthesis of bioactive molecules, pesticides, and insecticides .
Mode of Action
Thiazole derivatives are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives are known for their diverse biological activities, which can result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl trifluoroacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
ETTC serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable for developing new compounds with desired properties.
Biology
Research indicates that ETTC exhibits potential antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, compounds with trifluoromethyl groups have shown significant herbicidal activity against weed species like Capsella bursa-pastoris and Amaranthus retroflexus, achieving up to 100% inhibition at specific dosages .
Medicine
In medicinal chemistry, ETTC is being investigated as a pharmaceutical intermediate . Its derivatives are explored for their potential in treating diseases such as cancer and diabetes. For example, thiazole derivatives have been studied for their anticancer properties, with some analogues showing promising results against human cancer cell lines .
Industry
ETTC finds applications in the development of agrochemicals , including herbicides and insecticides. The presence of the trifluoromethyl group enhances the compound's stability and efficacy in agricultural formulations .
Case Studies and Research Findings
-
Herbicidal Activity :
- A study evaluated the herbicidal effects of ETTC against several weed species:
| Compound | Target Species | Dosage (g/ha) | Inhibition (%) |
|----------|----------------|----------------|----------------|
| ETTC | Capsella bursa-pastoris | 150 | 100 |
| ETTC | Amaranthus retroflexus | 150 | 70 |
| ETTC | Eclipta prostrata | 150 | 90 |
- A study evaluated the herbicidal effects of ETTC against several weed species:
-
Anticancer Activity :
- Various thiazole derivatives have been synthesized from ETTC and tested for anticancer activity. For instance, compounds derived from thiazoles exhibited selective cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). Some derivatives demonstrated IC50 values as low as 10–30 µM, indicating strong anticancer potential .
- Biochemical Pathways :
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- Ethyl (3-trifluoromethylbenzoyl)acetate
Uniqueness
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization .
Biological Activity
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS No. 131748-96-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 225.19 g/mol
- Boiling Point : Not available
- Purity : Typically >98%
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with trifluoromethylating agents under controlled conditions. A common method includes the use of potassium hydroxide in a solvent mixture of water and ethanol, followed by acidification and extraction processes to yield the desired product .
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in herbicidal and antifungal applications. The following sections summarize key findings from various studies.
Herbicidal Activity
Recent studies have highlighted the herbicidal potential of compounds containing trifluoromethyl groups. In bioassays against several weed species, including Capsella bursa-pastoris and Amaranthus retroflexus, compounds with the trifluoromethyl moiety demonstrated significant herbicidal activity, achieving up to 100% inhibition at dosages of 150 g/ha .
Compound | Target Species | Dosage (g/ha) | Inhibition (%) |
---|---|---|---|
8g | Capsella bursa-pastoris | 150 | 100 |
8j | Amaranthus retroflexus | 150 | 70 |
8q | Eclipta prostrata | 150 | 90 |
Antifungal Activity
The antifungal properties were assessed against Pseudoperonospora cubensis, where certain derivatives showed over 80% inhibition at concentrations as low as 500 µg/mL. Notably, compounds such as 8f and 8q were identified as having the most potent antifungal activity .
Antiviral Activity
Research into antiviral applications has also been conducted, particularly focusing on thiazole derivatives. A study evaluated various thiazole compounds for their ability to inhibit viral replication in a yellow fever virus assay. Some derivatives exhibited over 50% inhibition at concentrations of 50 µM, indicating potential for further development in antiviral therapies .
Case Studies
- Herbicidal Efficacy : A series of experiments conducted on novel thiazole derivatives demonstrated that the presence of a trifluoromethyl group significantly enhanced herbicidal efficacy compared to non-fluorinated counterparts. This was attributed to increased lipophilicity and improved interaction with plant target sites.
- Antifungal Screening : In another study, ethyl thiazole derivatives were screened against various fungal pathogens, yielding promising results that suggest modifications in the thiazole structure can lead to enhanced antifungal activity.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWGECEHUVSPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569510 | |
Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-96-4 | |
Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131748-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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